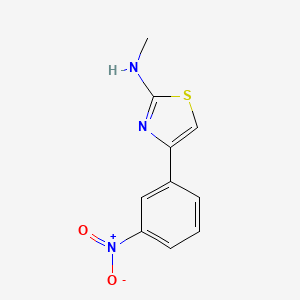

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, mass spectrometry) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and spectral properties .Applications De Recherche Scientifique

Carcinogen Metabolism and Biomarkers

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine may play a role in the study of carcinogens, particularly in tobacco-related cancer research. Carcinogens and their metabolites, such as nitrosamines, are quantified in human urine to evaluate tobacco exposure and its link to cancer. Nitrosamines, derived from tobacco-specific nitrosamines (TSNAs) like NNK, are critical biomarkers for studying the impact of tobacco on cancer. The specificity and sensitivity of these biomarkers are crucial for evaluating environmental tobacco smoke (ETS) exposure and the metabolic pathways of carcinogens in humans (Hecht, 2002).

Water and Wastewater Treatment

Research on N-Nitrosodimethylamine (NDMA) and its precursors in water highlights the importance of understanding the formation and removal of nitrosamines in water treatment processes. NDMA, a nitrosamine similar in structure to this compound, is a concern due to its carcinogenic potential. Treatment processes, including chloramination and ozonation, can lead to NDMA formation, necessitating strategies for its control and removal to ensure water safety (Sgroi et al., 2018).

Synthetic Chemistry

The compound's structural features make it a candidate for exploring synthetic pathways and reactions in organic chemistry. For instance, reductive amination processes and the selective catalytic reduction of aromatic nitro compounds to aromatic amines are significant for producing key functional groups in pharmaceuticals and materials science. Studies focus on developing efficient, sustainable synthetic methods for amine production, highlighting the relevance of compounds like this compound in facilitating these chemical transformations (Irrgang & Kempe, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-11-10-12-9(6-16-10)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJZXVKELFROQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2879075.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)

![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)

![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)

![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)

![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)